(E)-4-(tert-butyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
This compound features a benzamide core linked to a benzo[d]thiazol-2(3H)-ylidene scaffold. Key structural elements include:
- 4-(tert-butyl)benzamide: The bulky tert-butyl group enhances lipophilicity and may influence steric interactions in biological systems.
- 6-ethoxy substitution: The ethoxy group at position 6 of the benzothiazole ring contributes to electronic modulation and metabolic stability.
Properties
IUPAC Name |
4-tert-butyl-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c1-6-25-16-11-12-17-18(13-16)26-20(23(17)5)22-19(24)14-7-9-15(10-8-14)21(2,3)4/h7-13H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKGERKDFIVRER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C(C)(C)C)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-4-(tert-butyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 306.45 g/mol. The compound features a benzothiazole moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Research has shown that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies have indicated that modifications in the benzothiazole structure can enhance antibacterial and antifungal activities. In vitro tests demonstrate that compounds similar to this compound can inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Benzothiazole derivatives have also been investigated for their anticancer potential. A study reported that certain derivatives exhibited cytotoxic effects against cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . The specific compound's activity in these assays remains to be fully elucidated but suggests promising avenues for further research.
Anti-inflammatory Effects
Compounds derived from benzothiazoles have demonstrated anti-inflammatory properties in various models. For example, the carrageenan-induced paw edema model has been employed to assess the anti-inflammatory activity of similar compounds, showing significant reductions in edema when treated with benzothiazole derivatives .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings from related studies indicate:
- Substituent Effects : The presence of electron-withdrawing groups at specific positions on the benzothiazole ring enhances biological activity.
- Chain Length : Modifications in the alkyl chain length of the tert-butyl group can influence solubility and bioavailability.
- Steric Hindrance : The positioning of bulky groups affects receptor binding and cellular uptake .
Case Studies
- Antimicrobial Efficacy : A comparative study highlighted that a series of benzothiazole derivatives, including those structurally similar to our compound, exhibited MIC values ranging from 10 to 50 µg/mL against various pathogens, indicating significant antimicrobial potential .
- Cytotoxicity Assays : In a recent investigation, derivatives were tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, revealing IC50 values as low as 5 µM for certain compounds, demonstrating their potential as anticancer agents .
Comparison with Similar Compounds
Key Structural-Activity Relationships (SAR)
- Lipophilicity : The tert-butyl group in the target compound enhances membrane permeability but reduces aqueous solubility.
- Electronic Effects : Electron-donating groups (e.g., ethoxy) stabilize the thiazole ring, while electron-withdrawing groups (e.g., nitro in compound 18) improve target binding .
- Steric Bulk : Bulky substituents (e.g., tert-butyl) may limit access to hydrophobic binding pockets compared to smaller groups (e.g., ethyl in 7a) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
